3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-3a,4,6,6a-tetrahydro-pyrrolo[3,4-d]isoxazole-5-carboxylic acid tert-butyl ester
Description
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Properties
IUPAC Name |
tert-butyl 3-(4-fluorophenyl)-6a-pyrrolidin-1-yl-4,6-dihydro-3aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O3/c1-19(2,3)26-18(25)23-12-16-17(14-6-8-15(21)9-7-14)22-27-20(16,13-23)24-10-4-5-11-24/h6-9,16H,4-5,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCGEVBVHXADNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(=NOC2(C1)N3CCCC3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701102515 | |
| Record name | 5H-Pyrrolo[3,4-d]isoxazole-5-carboxylic acid, 3-(4-fluorophenyl)-3a,4,6,6a-tetrahydro-6a-(1-pyrrolidinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701102515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421311-99-0 | |
| Record name | 5H-Pyrrolo[3,4-d]isoxazole-5-carboxylic acid, 3-(4-fluorophenyl)-3a,4,6,6a-tetrahydro-6a-(1-pyrrolidinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421311-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Pyrrolo[3,4-d]isoxazole-5-carboxylic acid, 3-(4-fluorophenyl)-3a,4,6,6a-tetrahydro-6a-(1-pyrrolidinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701102515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-3a,4,6,6a-tetrahydro-pyrrolo[3,4-d]isoxazole-5-carboxylic acid tert-butyl ester is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 375.44 g/mol. It is classified under the category of isoxazole derivatives , which are known for diverse biological activities.
Biological Activity Overview
Research indicates that isoxazole derivatives often exhibit a range of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties. The specific biological activity of this compound is still under investigation but shows promise in several areas.
Antiviral Activity
Recent studies have highlighted the antiviral potential of similar compounds. For instance, derivatives featuring the isoxazole ring have demonstrated efficacy against various viral infections, including HIV and herpes simplex virus (HSV). The EC50 values for related compounds suggest a potent antiviral effect with minimal cytotoxicity.
| Compound | Virus Targeted | EC50 (μM) | CC50 (μM) | Therapeutic Index |
|---|---|---|---|---|
| Compound A | HIV | 3.98 | 420 | >105 |
| Compound B | HSV | 0.012 | >1000 | >83 |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in viral replication and cellular signaling pathways. Isoxazole derivatives are known to inhibit enzymes critical for viral life cycles or modulate host immune responses.
Key Molecular Interactions
- Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit reverse transcriptase and protease enzymes in retroviruses.
- Modulation of Immune Response : Compounds may influence cytokine production and immune cell activation through pathways involving Toll-like receptors (TLRs).
Case Studies
- Antiviral Efficacy : A study evaluated the antiviral activity of various isoxazole derivatives against HIV and reported promising results with several compounds achieving low EC50 values while maintaining high therapeutic indices.
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of this compound on human cell lines. The results indicated that while effective against certain viral strains, it exhibited low cytotoxicity at therapeutic doses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
